Dichlormid

概要

説明

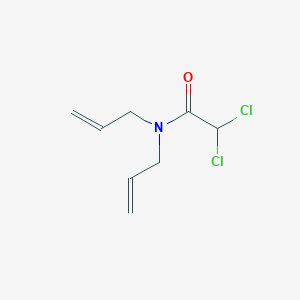

ジクロルミドは、化学式Cl₂CHCON(CH₂C=CH₂)₂を持つ有機化合物です。ジアリルアミンとジクロロ酢酸のアミドに分類されます。 ジクロルミドは主に除草剤安全剤として使用されており、これは、雑草に対する除草剤の効力を損なうことなく、特にトウモロコシなどの作物を特定の除草剤の有害な影響から保護することを意味します .

作用機序

ジクロルミドは、除草剤代謝に関与する遺伝子の発現を高めることで効果を発揮します。植物の解毒メカニズムを刺激し、作物は損傷を受けることなく、より高いレベルの除草剤に耐えることができます。 関与する分子標的と経路には、グルタチオンS-トランスフェラーゼなどの解毒プロセスに関与するさまざまな酵素が含まれます .

類似の化合物との比較

類似の化合物

MG-191: ジクロルミドと同様に、MG-191はチオカルバメートに対して効果的ですが、クロロアセトアニリドに対しては効果が劣ります。

シオメトリニル: 種子処理安全剤として使用されるオキシムエーテル。

オキサベトリニル: 同様の用途を持つ別のオキシムエーテル。

フルクソフェニム: ソルガム植物をクロロアセトアニリドから保護するために使用されます

独自性

ジクロルミドは、その高い化学的および植物学的特異性においてユニークです。特に、トウモロコシをチオカルバメートから保護する効果が高いため、農業における雑草防除の貴重なツールとなっています。 雑草防除の効力を損なうことなく、作物の除草剤耐性を高める能力は、他の安全剤とは異なります .

生化学分析

Biochemical Properties

Dichlormid interacts with various enzymes and proteins in biochemical reactions. It plays a crucial role in the protection of crops against herbicide toxicity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

準備方法

合成経路と反応条件

ジクロルミドは、ジアリルアミンとジクロロアセチルクロリドの反応によって合成できます。反応は通常、反応中に生成される塩酸を中和するために、水酸化ナトリウムなどの塩基の存在下で起こります。一般的な反応スキームは以下のとおりです。

Cl2CHCOCl+NH(CH2CH=CH2)2→Cl2CHCON(CH2CH=CH2)2+HCl

工業生産方法

工業環境では、ジクロルミドの生産には同様の合成経路が使用されますが、規模が大きくなります。反応条件は、製品の高収率と純度を確保するために最適化されています。 このプロセスには、温度、圧力、および適切な溶媒の使用を注意深く制御して、反応とその後の精製工程を促進することが含まれます {_svg_3} .

化学反応の分析

反応の種類

ジクロルミドは、次のようないくつかの種類の化学反応を起こします。

酸化: ジクロルミドは酸化されてさまざまな酸化生成物を生成できます。

還元: 還元反応は、脱塩素化生成物の形成につながる可能性があります。

置換: ジクロルミドは求核置換反応を起こし、塩素原子が他の求核剤によって置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 水酸化物イオンやアミンなどの求核剤は、置換反応を促進できます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアミンまたは炭化水素が生成される場合があります .

科学研究への応用

ジクロルミドは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。

生物学: ジクロルミドは、植物生理への影響と、除草剤に対する作物の耐性を高める役割について研究されています。

医学: ジクロルミドは主に農業で使用されていますが、潜在的な治療用途を探索する研究が進行中です。

工業: ジクロルミドは、除草剤安全剤として、作物を除草剤による損傷から保護するために、農業産業で広く使用されています .

科学的研究の応用

Dichlormid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound to study reaction mechanisms.

Biology: this compound is studied for its effects on plant physiology and its role in enhancing crop tolerance to herbicides.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in agriculture.

Industry: This compound is widely used in the agricultural industry as an herbicide safener to protect crops from herbicide damage .

類似化合物との比較

Similar Compounds

MG-191: Similar to dichlormid, MG-191 is effective against thiocarbamates but less so against chloroacetanilides.

Cyometrinil: An oxime ether used as a seed treatment safener.

Oxabetrinil: Another oxime ether with similar applications.

Fluxofenim: Used to protect sorghum plants against chloroacetanilides

Uniqueness

This compound is unique in its high degree of chemical and botanical specificity. It is particularly effective in protecting maize against thiocarbamates, making it a valuable tool in agricultural weed control. Its ability to enhance crop tolerance to herbicides without affecting weed control efficacy sets it apart from other safeners .

生物活性

Dichlormid, a dichloroacetamide compound, is primarily utilized as a safener in herbicide formulations. Its biological activity is characterized by its interactions with various biochemical pathways, particularly in plants and microorganisms. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a dichloroacetamide. Its structure includes two chlorine atoms attached to the acetamide group, which plays a significant role in its biological activity.

Microbial Biotransformation

Recent studies have highlighted the microbial biotransformation of this compound, which can lead to both detoxification and the formation of potentially harmful metabolites. A notable study identified four major microbial biotransformation products of this compound:

| Product | Retention Time (min) | Molecular Weight | Comments |

|---|---|---|---|

| CDAA | 8.8 | 174.0680 | Active herbicide; banned due to health concerns |

| Dich-173 | 8.05 | 173.0680 | Tentatively identified; derived from CDAA |

| CD-171 | - | 172.0789 | Sulfur-containing product |

| CD-308 | - | 309.1627 | Dimeric product |

These transformations occur primarily through cometabolism in aerobic environments, where this compound is dechlorinated and subsequently conjugated with glutathione, leading to the production of sulfur-containing metabolites .

Toxicity and Environmental Impact

The acute toxicity of this compound has been assessed using various models. The oral LD50 values indicate that this compound falls into the moderately hazardous category with an LD50 ranging from 200-2,000 mg/kg for liquids . Additionally, its persistence in the environment raises concerns regarding chronic exposure and potential bioaccumulation in food chains.

Study on Herbicide Safening

In a comparative study involving several compounds, including this compound, it was found that this compound enhanced the activity of metolachlor in rice seedlings. The study reported that this compound-treated plants exhibited increased activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), suggesting a protective role against oxidative stress induced by metolachlor .

Zebrafish Embryo Toxicity Assessment

A bioassay conducted on zebrafish embryos demonstrated the acute toxicities of this compound, revealing significant lethality at concentrations consistent with its use as a herbicide safener. The results indicated that while this compound has protective effects on certain crops, it poses risks to aquatic organisms .

特性

IUPAC Name |

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMLFORXOOIJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027997 | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

BP: 130 °C at 10 mm Hg | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.202 at 20 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-3 mm Hg at 25 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates., The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear viscous liquid | |

CAS No. |

37764-25-3 | |

| Record name | Dichlormid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37764-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlormid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037764253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diallyldichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E901J4382O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dichlormid protect crops from herbicide injury?

A1: this compound primarily functions by enhancing the detoxification of herbicides within crop plants. [] [] This is often achieved by stimulating the activity of enzymes like glutathione S-transferases (GSTs), which catalyze the conjugation of herbicides with glutathione, rendering them inactive. [] [] Additionally, this compound can increase the levels of glutathione, a crucial antioxidant that helps mitigate herbicide-induced oxidative stress. []

Q2: Does this compound directly interact with herbicides to reduce their toxicity?

A2: Research suggests that this compound does not directly interact with herbicides to neutralize them. [] Instead, its protective effect is mediated through its influence on plant metabolism, particularly the upregulation of detoxification pathways. [] []

Q3: How does temperature impact the effectiveness of this compound as a safener?

A5: Research indicates that this compound can effectively increase maize tolerance to chloroacetamide herbicides like metolachlor and acetochlor across a range of soil temperatures (12-37 °C). [] This suggests that this compound’s ability to enhance herbicide detoxification pathways in plants is maintained even under varying temperature conditions. []

Q4: How does this compound degrade in the environment?

A6: While photolysis and hydrolysis contribute to this compound degradation, microbial biotransformation plays a significant role. [] Studies using river sediment microcosms revealed that this compound undergoes cometabolism, with dechlorination being a key step. [] This process can lead to the formation of monochlorinated products, including the banned herbicide CDAA. []

Q5: What are the potential environmental concerns associated with this compound degradation?

A7: The formation of CDAA as a degradation product raises concerns due to its persistence and potential toxicity. [] Further research is crucial to fully understand the environmental fate and impact of this compound and its degradation products.

Q6: Does prior exposure to herbicides affect this compound degradation in soil?

A8: Field and laboratory studies suggest that prior exposure to specific herbicides, particularly EPTC and butylate, can enhance the degradation of this compound in soil. [] This enhanced degradation is likely due to the selection and enrichment of microbial communities capable of degrading both the herbicides and this compound. []

Q7: Can this compound interact synergistically with other herbicides?

A9: Interestingly, research shows that this compound can synergize the activity of certain herbicides, particularly those affecting Photosystem II and those generating singlet oxygen. [] It is suggested that this compound reduces ascorbic acid levels in plants, potentially impairing their singlet oxygen scavenging systems. [] This, in turn, increases the plant's susceptibility to damage by singlet oxygen-generating herbicides. []

Q8: Does this compound affect the efficacy of tribenuron herbicide?

A10: Studies indicate that this compound provides limited protection to corn against tribenuron injury compared to other safeners like naphthalic anhydride. [] This suggests that the safening mechanism of this compound might not be as effective against tribenuron compared to other herbicides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。